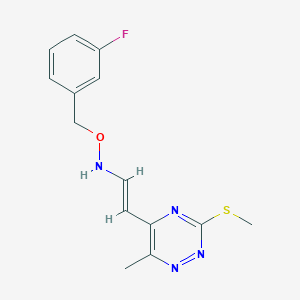
N-(4-(2-((5-メチル-1,3,4-チアゾール-2-イル)アミノ)-2-オキソエチル)チアゾール-2-イル)シクロペンタンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .科学的研究の応用
抗癌活性
1,3,4-チアゾール部分は、抗癌剤としての可能性で知られています。これは、DNA複製プロセスを阻害することで、癌細胞の複製を阻害することができます。 このため、この化合物の誘導体は、新しい抗腫瘍剤を設計するための候補となっています .
抗菌および抗真菌アプリケーション
1,3,4-チアゾール構造を持つ化合物は、抗菌および抗真菌特性を含む、幅広い治療効果を示してきました。 これは、細菌および真菌細胞の複製を妨げる能力によるものです .
抗けいれん特性
1,3,4-チアゾール部分の修飾により、抗けいれん特性を示す誘導体が得られました。 これらの化合物は効果的で、毒性が低いことから、抗てんかん薬としてのさらなる研究に適しています .
繊維の染色性能
チアゾールの誘導体は、繊維用途の染料の合成に使用されてきました。 その化学構造により、さまざまな特性を持つさまざまな染料を作成することができ、ナイロンなどの生地の染色性能が向上します .
生物活性
チアゾール誘導体は、多くの生物活性化合物に見られます。 これらは、抗高血圧、抗炎症、抗菌、抗HIV、さらには抗腫瘍および細胞毒性などの、いくつかの生物活性を示すことが観察されています .
抗菌作用
予備スクリーニングでは、特定の誘導体がさまざまな細菌株に対して中程度の抗菌作用を示すことが示されており、新しい抗菌薬の開発における潜在的な用途を示しています .
作用機序
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, like this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential anticancer, anticonvulsant, and antimicrobial effects .
生化学分析
Biochemical Properties
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting cytotoxic properties against cancer cells . The interaction between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and disruption of cellular processes .
Cellular Effects
The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting key enzymes involved in DNA replication, it can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the expression of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes involved in DNA replication, leading to their inhibition and subsequent disruption of cellular processes . Additionally, it can activate or inhibit specific signaling pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can lead to sustained inhibition of DNA replication and induction of apoptosis in cancer cells . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy .
Dosage Effects in Animal Models
The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, it can induce toxic or adverse effects, including damage to healthy tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . The interactions between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and metabolic enzymes are critical for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport mechanisms and distribution patterns of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-8-18-19-14(23-8)16-11(20)6-10-7-22-13(15-10)17-12(21)9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,15,17,21)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPIZVDRWGMLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
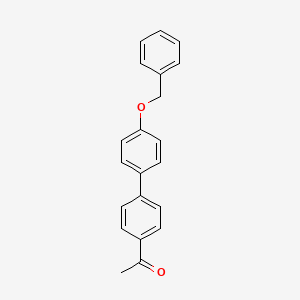
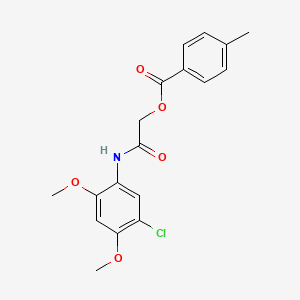

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)
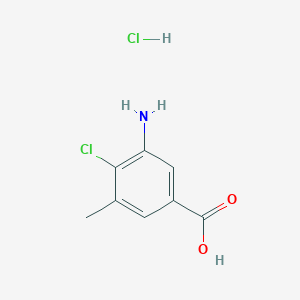

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)
![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)
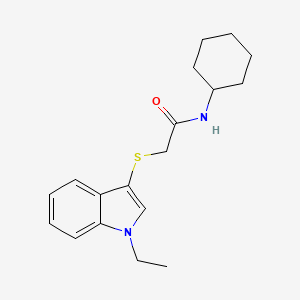
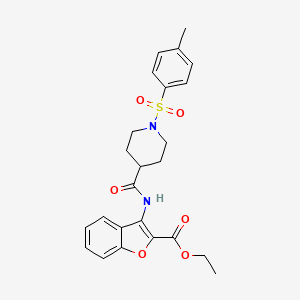
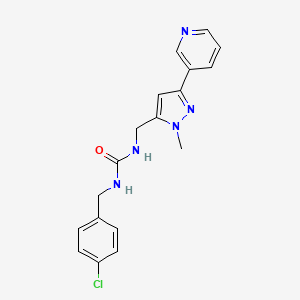
![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)
